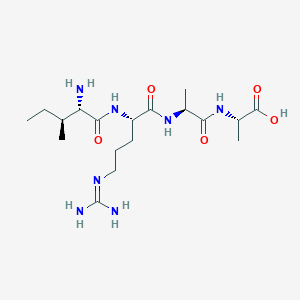
L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanine is a complex chemical compound that belongs to the class of peptides Peptides are short chains of amino acids linked by peptide bonds This particular compound is composed of the amino acids L-isoleucine, L-ornithine, L-alanine, and L-alanine, with a diaminomethylidene group attached to the L-ornithine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions are crucial for efficient production. Key factors include the choice of resin, coupling reagents, and solvents, as well as the control of reaction time and temperature.
Chemical Reactions Analysis
Types of Reactions
L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the diaminomethylidene group or other functional groups within the peptide.
Substitution: Substitution reactions can occur at specific amino acid residues, leading to modified peptides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides with modified side chains, while reduction can result in reduced derivatives with altered functional groups.
Scientific Research Applications
L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanine has several scientific research applications:
Chemistry: The compound is used as a model peptide for studying peptide synthesis, structure, and reactivity.
Biology: It serves as a tool for investigating protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for targeting specific diseases or as a component of peptide-based vaccines.
Industry: It is utilized in the development of novel biomaterials, such as hydrogels and nanomaterials, for various industrial applications.
Mechanism of Action
The mechanism of action of L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors, enzymes, or other proteins, modulating their activity and triggering downstream effects. The diaminomethylidene group may play a crucial role in enhancing binding affinity and specificity. Detailed studies on the compound’s mechanism of action are essential for understanding its biological effects and potential therapeutic applications.
Comparison with Similar Compounds
L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanine can be compared with other similar compounds, such as:
L-Isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-alanine: This compound has a similar structure but includes leucine and valine residues, which may alter its properties and applications.
L-Prolyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-threonyl-L-lysine:
N-Acetyl-D-alloisoleucyl-L-threonyl-L-glutaminyl-L-isoleucyl-N~5~-(diaminomethylene)-N-ethyl-L-ornithinamide: This compound features acetylation and additional amino acids, which can impact its chemical reactivity and biological functions.
Properties
CAS No. |
798540-99-5 |
|---|---|
Molecular Formula |
C18H35N7O5 |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C18H35N7O5/c1-5-9(2)13(19)16(28)25-12(7-6-8-22-18(20)21)15(27)23-10(3)14(26)24-11(4)17(29)30/h9-13H,5-8,19H2,1-4H3,(H,23,27)(H,24,26)(H,25,28)(H,29,30)(H4,20,21,22)/t9-,10-,11-,12-,13-/m0/s1 |
InChI Key |
IKLCXEPJHGCTSO-VLJOUNFMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methyl butanoate](/img/structure/B14214354.png)
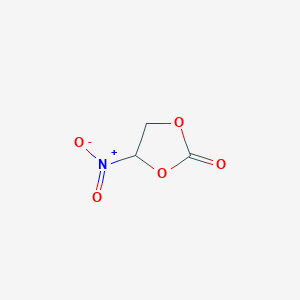
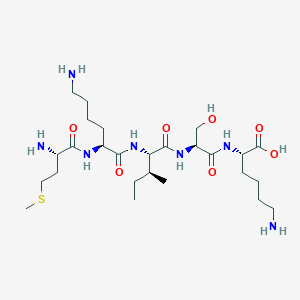
![7-(Furan-3-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14214380.png)

![N'-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea](/img/structure/B14214386.png)
![N-{1-[(2-Iodo-1,3-thiazol-5-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}nitramide](/img/structure/B14214394.png)
![5H-Indeno[1,2-c]pyridazin-5-one, 3-(bromomethyl)-](/img/structure/B14214396.png)
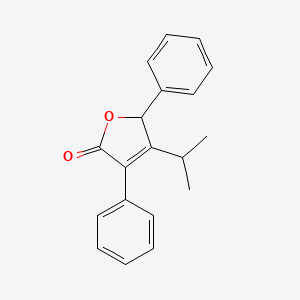
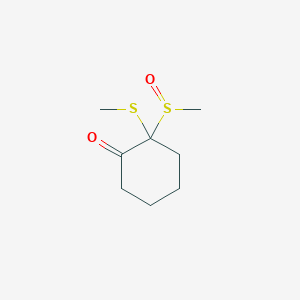

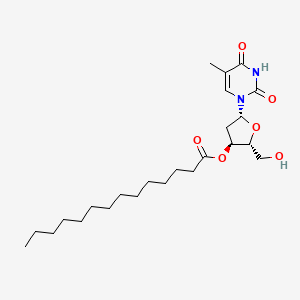
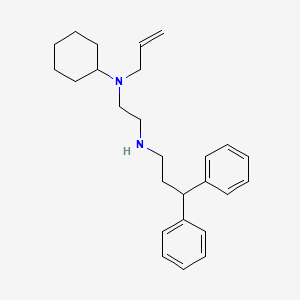
![L-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14214434.png)
